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Compound of Interest

Compound Name: 2-(1-carboxypropoxy)butanoic acid
CAS No.: 19201-33-3
Cat. No.: B6613578
Get Quote
. J

Executive Summary & Chemical Identity

2-(1-Carboxypropoxy)butanoic acid (CAS: 19201-33-3) is a symmetrical ether-dicarboxylic
acid, chemically identified as the ether dimer of 2-hydroxybutanoic acid. It is frequently
encountered as a specific impurity in the synthesis of alpha-hydroxy acids or as a degradation
product in poly(hydroxybutyrate) systems.

Understanding its spectral signature is critical for researchers validating the purity of 2-
hydroxybutanoic acid or analyzing metabolic pathways involving hydroxy-acid condensations.

Chemical Structure Analysis[1]

¢ |[UPAC Name: 2-(1-Carboxypropoxy)butanoic acid
o Common Name: 2,2'-Oxydibutyric acid; Bis(1-carboxypropyl) ether
e Molecular Formula: CsH140s

¢ Molecular Weight: 190.20 g/mol
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o Stereochemistry: The molecule possesses two chiral centers at the alpha-carbons. It exists
as a mixture of meso (R,S) and racemic (R,R / S,S) diastereomers, which results in signal
splitting in high-resolution NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[2][3][4][5]

The NMR analysis of this molecule is defined by its symmetry. Although the molecule is
chemically symmetrical around the ether oxygen, the presence of two chiral centers creates
distinct magnetic environments for the diastereomers.

AN1H NMR (Proton NMR)

Solvent: D20 or CDCls Frequency: 400 MHz (Recommended)

The proton spectrum is characterized by three distinct signal sets corresponding to the ethyl
group and the alpha-methine proton.
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Scientist's Note on Diastereomers: In a high-field instrument (>400 MHz), you will likely
observe two sets of signals for the a-CH and [3-CHz protons. The meso and racemic forms
have slightly different magnetic environments. If the sample is a synthetic byproduct, expect a
roughly 1:1 ratio of these signal sets unless a stereoselective route was used.

N13C NMR (Carbon NMR)

Solvent: D20 or CDCIz

The carbon spectrum confirms the C4 backbone symmetry.

Carbon Type Chemical Shift (6, ppm) Assignment Logic

C=0 176.0 - 179.0 Carboxylic acid carbonyl.

Alpha-carbon attached to ether
a-C 78.0 - 80.5 oxygen. High shift due to O-C-
COOH environment.

B-C 26.0 - 27.5 Methylene carbon.

y-C 9.0-10.5 Terminal methyl carbon.

Infrared Spectroscopy (FT-IR)[6]

IR analysis is useful for confirming the functional groups (Ether vs. Alcohol). The key
differentiator between the starting material (2-hydroxybutanoic acid) and this product is the
absence of the alcohol O-H stretch and the presence of the C-O-C ether stretch.
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Mass Spectrometry (MS)

Technique: ESI (Electrospray lonization) - Negative Mode is preferred for dicarboxylic acids.

lonization Data (ESI-)
e [M-H]~ lon: m/z 189.1

e [2M-H]~ Dimer: m/z 379.2 (Common in high-concentration samples)

Fragmentation Logic (MS/MS)

In collision-induced dissociation (CID), the molecule fragments via decarboxylation and ether

cleavage.

e Precursor: m/z 189.1

e Loss of CO2: m/z 145.1 ([M-H-CO2]")
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o Cleavage of Ether: Generates 2-hydroxybutyrate fragment (m/z 103) and crotonic acid

derivatives.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway for structural confirmation.

Precursor lon [M-H]~
m/z 189.1

- COz (44 Da) \Ether Hydrolysis

Decarboxylation Ether Cleavage
[M-H-CO2]~ 2-Hydroxybutyrate
m/z 145.1 m/z 103.0

Alpha-Cleavage
Propyl Fragment
m/z 57-59

Figure 1: Proposed MS/MS Fragmentation Pathway for 2-(1-carboxypropoxy)butanoic acid

Click to download full resolution via product page

Figure 1: ESI(-) Fragmentation Logic. The loss of COz2 is the primary pathway for carboxylic
acids.

Experimental Protocol: Sample Preparation for
Analysis

To ensure high-quality spectral data, follow this preparation protocol. This system validates the
sample purity before running expensive high-field NMR.

Step 1: Solubility Check & Solvent Selection

¢ Logic: The molecule is polar (dicarboxylic acid).
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e Protocol: Attempt dissolution in DMSO-ds first for NMR. If proton exchange broadens the
signals too much, switch to D20 with a trace of NaOD (to form the disodium salt, which
sharpens peaks).

e Warning: In CDClIs, the solubility may be limited unless the sample is very pure; the acidic
protons will drift significantly with concentration.

Step 2: MS Sample Dilution

o Logic: Dicarboxylic acids ionize well but can suppress signals at high concentrations.

e Protocol: Dilute to 1-10 pg/mL in 50:50 Methanol:Water with 0.1% Formic Acid (for Positive
Mode) or 10mM Ammonium Acetate (for Negative Mode).

o Note: Negative mode is strongly recommended for this analyte.

Step 3: Data Validation (The "Self-Check")

* NMR Integration Check: The ratio of the methyl triplet (6H) to the alpha-methine (2H) must
be exactly 3:1. Any deviation suggests contamination with the monomer (2-hydroxybutanoic
acid).

» IR Check: If you see a sharp peak at 3500 cm~1, your sample is wet or contains monomeric
alcohol. The ether product should only show the broad acid OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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